
Ethyl cyano((3,4-dichlorophenyl)hydrazono)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl cyano((3,4-dichlorophenyl)hydrazono)acetate, commonly known as DCPH, is a chemical compound that has gained attention for its potential use in scientific research. DCPH is a hydrazone derivative that has been synthesized using various methods, and its unique properties have been studied for its potential applications in biological and chemical research.
作用機序
The mechanism of action of DCPH is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. DCPH has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for developing new cancer treatments.
Biochemical and Physiological Effects:
DCPH has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. It has also been found to have anti-inflammatory properties, making it a potential candidate for developing new anti-inflammatory drugs.
実験室実験の利点と制限
One of the main advantages of using DCPH in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, DCPH has some limitations, including its low solubility in water and its potential toxicity, which require careful handling and control in lab experiments.
将来の方向性
There are many potential future directions for research on DCPH, including further studies on its mechanism of action, its potential use in developing new cancer treatments, and its applications in other areas of medicinal chemistry. Additionally, there is a need for more research on the safety and toxicity of DCPH, as well as its potential interactions with other drugs and compounds.
In conclusion, DCPH is a promising compound that has gained attention for its potential use in scientific research. Its potent antitumor activity, antibacterial and antifungal properties, and anti-inflammatory effects make it a valuable tool for studying cancer biology and developing new drugs. Further research is needed to fully understand its mechanism of action and potential applications in other areas of medicinal chemistry.
合成法
DCPH can be synthesized using various methods, including the condensation reaction of 3,4-dichlorobenzaldehyde and ethyl cyanoacetate in the presence of hydrazine hydrate. Another method involves the reaction of 3,4-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The synthesis of DCPH is a complex process that requires careful control of reaction conditions to obtain the desired product.
科学的研究の応用
DCPH has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. DCPH has also been shown to have antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.
特性
製品名 |
Ethyl cyano((3,4-dichlorophenyl)hydrazono)acetate |
|---|---|
分子式 |
C11H9Cl2N3O2 |
分子量 |
286.11 g/mol |
IUPAC名 |
ethyl (2E)-2-cyano-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-2-18-11(17)10(6-14)16-15-7-3-4-8(12)9(13)5-7/h3-5,15H,2H2,1H3/b16-10+ |
InChIキー |
WMSCINGRVJZMPS-MHWRWJLKSA-N |
異性体SMILES |
CCOC(=O)/C(=N/NC1=CC(=C(C=C1)Cl)Cl)/C#N |
SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)C#N |
正規SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)
![6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B255286.png)
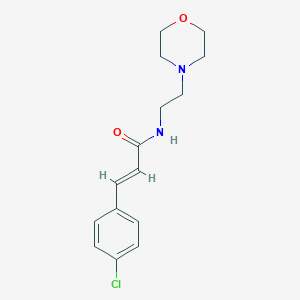
![2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)
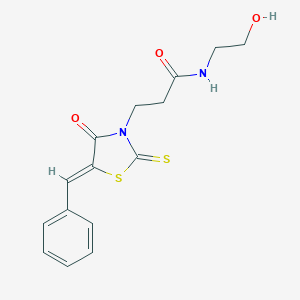
![6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B255291.png)
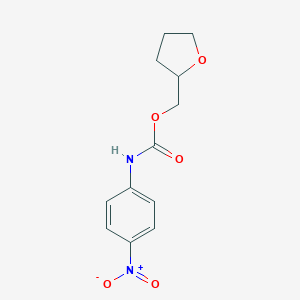
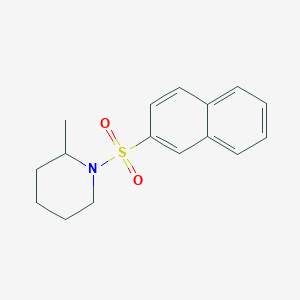
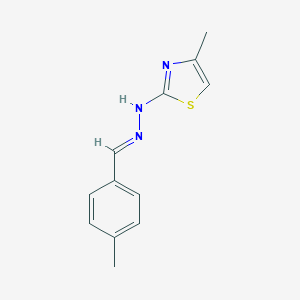

![2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B255307.png)


![methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255319.png)